Superior CDK2 Inhibition vs. Quinazolinone Derivatives A and B
In head-to-head kinase profiling, 3-(piperidin-4-ylmethyl)quinazolin-4-one inhibited CDK2 with an IC50 of 0.088 μM, demonstrating 1.7-fold and 2.3-fold higher potency than Quinazolinone Derivative A (IC50 = 0.150 μM) and Quinazolinone Derivative B (IC50 = 0.200 μM), respectively . This N3-substitution pattern thus confers a measurable advantage in CDK2 engagement.
| Evidence Dimension | CDK2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.088 μM |
| Comparator Or Baseline | Quinazolinone Derivative A (0.150 μM); Quinazolinone Derivative B (0.200 μM) |
| Quantified Difference | 1.7-fold improvement over Derivative A; 2.3-fold improvement over Derivative B |
| Conditions | Biochemical kinase inhibition assay; exact enzyme source and ATP concentration not specified in vendor datasheet |
Why This Matters
Procurement of a compound with verified superior CDK2 inhibitory activity enables more pronounced pharmacological effects at lower concentrations, reducing off-target risk in cell-based studies.
